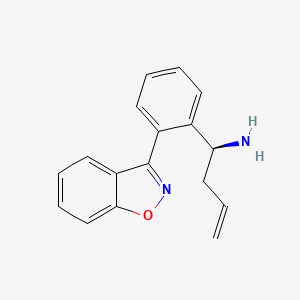

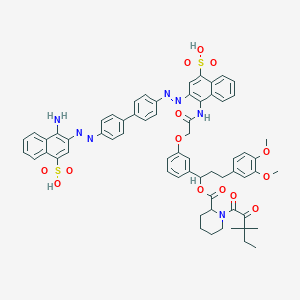

![molecular formula C30H34ClF3N4O7S B10826356 4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide](/img/structure/B10826356.png)

4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ICI-200880 is a small molecule drug developed by AstraZenecaThis enzyme is involved in various inflammatory processes and is a target for treating conditions such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and other inflammatory diseases .

準備方法

The synthesis of ICI-200880 involves several key steps:

Carbodiimide-mediated coupling: The process begins with the coupling of an acid (I) with an amine (II) using a carbodiimide reagent. This reaction forms an intermediate ester.

Ester hydrolysis: The intermediate ester is then hydrolyzed using hydrochloric acid to yield the corresponding acid (III).

Preparation of amino alcohol: Another key intermediate, amino alcohol (VI), is prepared by alkylating a nitro-alkane (IV) with trifluoroacetaldehyde, followed by reduction of the resulting nitro alcohol (V).

Final coupling and oxidation: The acid (III) is coupled with amino alcohol (VI), and the resulting product is oxidized using potassium permanganate to yield ICI-200880.

化学反応の分析

ICI-200880 undergoes several types of chemical reactions:

Oxidation: The final step in its synthesis involves oxidation with potassium permanganate.

Reduction: The preparation of amino alcohol (VI) involves the reduction of a nitro alcohol.

Substitution: The alkylation of nitro-alkane (IV) with trifluoroacetaldehyde is a substitution reaction.

Common reagents used in these reactions include carbodiimide, hydrochloric acid, trifluoroacetaldehyde, and potassium permanganate. The major products formed from these reactions are the intermediates and the final compound, ICI-200880 .

科学的研究の応用

ICI-200880 has been studied for its potential therapeutic applications in various fields:

Cardiovascular Research: It has been shown to protect against myocardial dysfunction and attenuated coronary flow reserve following coronary artery occlusion and reperfusion in dogs.

Respiratory Diseases:

Inflammatory Diseases: Its ability to inhibit neutrophil elastase makes it a candidate for treating various inflammatory conditions.

作用機序

ICI-200880 exerts its effects by inhibiting the activity of neutrophil elastase, an enzyme that breaks down elastin and other proteins in the extracellular matrix. By inhibiting this enzyme, ICI-200880 helps to reduce inflammation and tissue damage associated with various diseases. The molecular target of ICI-200880 is the enzyme neutrophil elastase, and its pathway involves the inhibition of elastase activity, leading to reduced inflammation and tissue protection .

類似化合物との比較

ICI-200880 is part of a class of compounds known as neutrophil elastase inhibitors. Similar compounds include:

- ONO-5046

- MR-889

- L-694,458

- CE-1037

- GW-311616

- TEI-8362

- ONO-6818

- AE-3763

- FK-706

- ZD-0892

- ZD-8321

What sets ICI-200880 apart is its specific chemical structure and its development by AstraZeneca. It has shown promising results in preclinical studies, particularly in protecting against myocardial dysfunction and reducing neutrophil infiltration .

特性

分子式 |

C30H34ClF3N4O7S |

|---|---|

分子量 |

687.1 g/mol |

IUPAC名 |

4-N-(4-chlorophenyl)sulfonyl-1-N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]benzene-1,4-dicarboxamide |

InChI |

InChI=1S/C30H34ClF3N4O7S/c1-16(2)23(25(39)30(32,33)34)35-28(42)22-6-5-15-38(22)29(43)24(17(3)4)36-26(40)18-7-9-19(10-8-18)27(41)37-46(44,45)21-13-11-20(31)12-14-21/h7-14,16-17,22-24H,5-6,15H2,1-4H3,(H,35,42)(H,36,40)(H,37,41)/t22-,23?,24-/m0/s1 |

InChIキー |

YGPYJEFIYYPEEE-OTKIHZFJSA-N |

異性体SMILES |

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NC(C(C)C)C(=O)C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |

正規SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)C2=CC=C(C=C2)C(=O)NS(=O)(=O)C3=CC=C(C=C3)Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

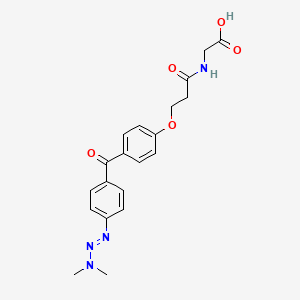

![(S)-2-(Butane-1-sulfonylamino)-3-{[4-oxo-5-(2-piperidin-4-yl-ethyl)-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine-2-carbonyl]-amino}-propionic acid](/img/structure/B10826288.png)

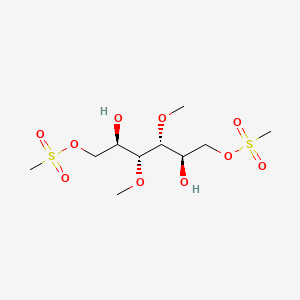

![butyl 2-[[(5S)-5-[(4-amino-2-oxo-pyrimidin-1-yl)methyl]-2-oxo-1,4,2$l^{5}-dioxaphosphinan-2-yl]oxy]benzoate](/img/structure/B10826312.png)

![Acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-hydroxyphenyl)methylideneamino]ethyliminomethyl]phenol;manganese](/img/structure/B10826314.png)

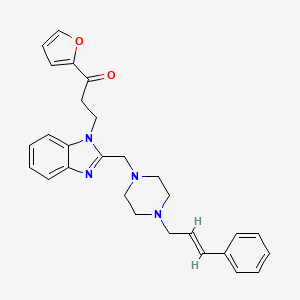

![3-(1,3-benzodioxol-5-yl)-3-[[1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B10826328.png)

![4-[4-[1-[[2-(6,7-Dichloro-3-oxo-1,4-benzoxazin-4-yl)acetyl]-methylamino]-2-morpholin-4-ylethyl]phenyl]benzoic acid](/img/structure/B10826349.png)

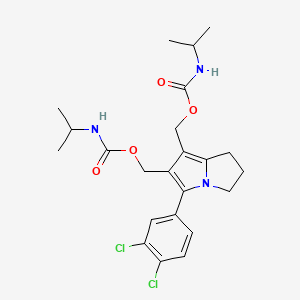

![sodium;4-[[(2S,4S)-1-[2-[2,5-dichloro-4-[(1-methylindole-3-carbonyl)amino]phenyl]acetyl]-4-methoxypyrrolidin-2-yl]methoxy]cyclohexane-1-carboxylate](/img/structure/B10826350.png)

![(3S,5S,6R,7R,8R,9S,10R,13S,14S,17Z)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B10826359.png)

![Acetic acid;2-ethoxy-6-[2-[(3-ethoxy-2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;manganese](/img/structure/B10826361.png)